Indisulam

Content Navigation

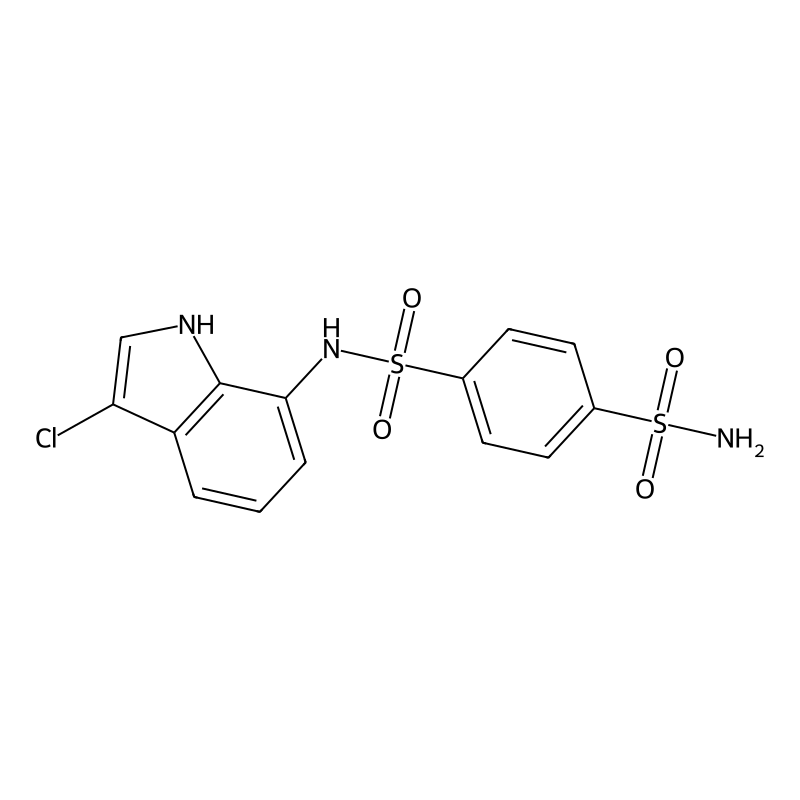

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Indisulam molecular mechanism of action RBM39 degradation

Structural Mechanism of Action

The precise structural basis for how indisulam glues RBM39 to the E3 ligase has been elucidated through cryo-EM and crystal structures [1]. The diagram below illustrates this molecular glue mechanism.

This compound acts as a molecular glue, stabilizing interaction between DCAF15 and RBM39 to enable ubiquitination and degradation [1].

Downstream Molecular & Cellular Consequences

Degradation of RBM39 by this compound disrupts normal RNA splicing, leading to specific cellular effects that underpin its anti-cancer properties.

- Widespread Splicing Defects: Loss of RBM39 causes aberrant alternative splicing, primarily exon skipping and intron retention [2] [3] [4]. This affects thousands of transcripts, including genes critical for cancer cell survival.

- Key Mis-spliced Genes: Validated mis-spliced targets include TRIM27, EZH2, CDK4, TYMS, and ZMYND8 [2] [3] [4]. Mis-splicing often introduces premature stop codons, triggering nonsense-mediated decay (NMD) and reducing functional protein levels [4].

- Pathway Disruption and Cell Death: Cumulative splicing errors disrupt essential biological processes. Downregulation of cell cycle regulators (e.g., CDK4) and metabolic enzymes (e.g., TYMS) contributes to cell cycle arrest, inhibited proliferation, and induction of apoptosis [2] [3] [4]. In T-ALL, mis-splicing of THOC1 is a critical downstream event [3].

Determinants of Sensitivity and Resistance

Cancer cell response to this compound depends on several molecular factors, summarized in the table below.

| Factor | Role in Sensitivity/Resistance | Evidence |

|---|---|---|

| DCAF15 Expression | Critical for sensitivity; its presence is required for RBM39 degradation [2] [3] [4]. | DCAF15 knockout confers complete resistance [2] [5]. |

| RBM39 Mutations | Point mutations (e.g., Gly268, Met265) in RRM2 domain prevent DCAF15 binding, causing high-level resistance [6] [1]. | Identified in cell line resistance screens [5]. |

| YAP/TAZ Hyperactivation | Confers resistance by stabilizing RBM39 protein and delaying its degradation [7]. | In HNSCC, high YAP/TAZ activity correlates with this compound resistance [7]. |

| CAND1 Loss | Confers resistance by impairing substrate receptor exchange for CRL E3 ligases [5]. | Identified in CRISPR resistance screens [5]. |

| SRPK1 Loss | Synthetic lethal with this compound; SRPK1 inhibition synergizes with this compound [5]. | CRISPR knockout screens identified SRPK1 loss sensitizes cells [5]. |

Key Experimental Protocols for Mechanistic Studies

To investigate this compound's mechanism in a research setting, several key experimental approaches are used.

- Validating RBM39 Degradation: Treat cells with this compound (common range: 0.5–10 µM) for 6–24 hours [2] [4]. Analyze RBM39 protein loss by western blotting. Confirm proteasome-dependence by co-treatment with inhibitors like bortezomib [4]. Confirm DCAF15-dependence using DCAF15-knockout cells [2].

- Analyzing Splicing Defects: After this compound treatment (e.g., 5 µM for 16h), extract total RNA [2] [3]. Use RNA-seq followed by splicing analysis tools (e.g., rMATS, SpliceFisher) to identify altered splicing events [2] [4]. Validate specific events (e.g., exon skipping in TRIM27 or EZH2) using endpoint RT-PCR and gel electrophoresis [3] [4].

- Assessing Functional Consequences: Evaluate downstream protein level changes via western blot or quantitative proteomics [3] [4]. Assess functional impact using cell viability assays (e.g., CCK-8), cell cycle analysis by flow cytometry, and apoptosis assays (Annexin V/PI staining) [2] [3].

References

- 1. Structural complementarity facilitates E7820-mediated ... [pmc.ncbi.nlm.nih.gov]

- 2. The RBM39 degrader this compound inhibits acute ... [pmc.ncbi.nlm.nih.gov]

- 3. Targeting RBM39 through this compound induced mis-splicing of ... [jeccr.biomedcentral.com]

- 4. This compound targets RNA splicing and metabolism to serve as ... [nature.com]

- 5. Genetic and compound screens uncover factors ... [life-science-alliance.org]

- 6. RBM39 degrader invigorates innate immunity to eradicate ... [nature.com]

- 7. YAP/TAZ interacts with RBM39 to confer resistance ... [nature.com]

Comprehensive Technical Guide: The Role of DCAF15 in Indisulam Efficacy

Introduction to the DCAF15-Indisulam Mechanism

Indisulam (E7070) is an aryl sulfonamide compound that represents a novel class of targeted therapy functioning through an unprecedented molecular mechanism. Originally discovered in phenotypic screens for cell cycle inhibitors, this compound has since been characterized as a 'molecular glue' that induces selective protein degradation by manipulating the ubiquitin-proteasome system. The compound's activity is critically dependent on DCAF15 (DDB1 and CUL4-associated factor 15), a substrate receptor component of the Cullin RING E3 ubiquitin ligase complex CRL4. Through its interaction with DCAF15, this compound facilitates the recruitment, ubiquitination, and subsequent degradation of specific splicing factors, most notably RBM39 (RNA-binding motif protein 39), leading to widespread disruption of RNA splicing and ultimately cell death in sensitive malignancies. This mechanism represents a promising therapeutic approach for various cancers, including high-risk neuroblastoma, T-cell acute lymphoblastic leukemia (T-ALL), and other malignancies with specific molecular dependencies [1] [2] [3].

The DCAF15-indisulam mechanism exemplifies the emerging paradigm of targeted protein degradation, which offers advantages over traditional inhibition strategies for targeting challenging oncoproteins. Unlike small molecule inhibitors that merely block protein function, molecular glue degraders like this compound facilitate the physical removal of target proteins from the cell, potentially addressing resistance mechanisms and providing more durable responses. The efficacy of this approach hinges upon the expression levels of DCAF15, which varies across tissue types and malignancies, explaining the differential sensitivity observed across cancer models. This comprehensive review examines the molecular, structural, and functional aspects of DCAF15 in mediating this compound's effects, with implications for therapeutic development and biomarker identification [4] [3] [5].

Molecular Mechanism of Action

The molecular mechanism through which this compound exerts its effects can be conceptualized as a multi-stage process that begins with compound binding and culminates in widespread transcriptional disruption:

Molecular Glue Function: this compound binds to a shallow, non-conserved pocket on DCAF15, creating a novel interaction surface that facilitates recruitment of the splicing factor RBM39. This ternary complex formation (DCAF15-indisulam-RBM39) is the crucial initiating event that enables subsequent ubiquitination. The binding affinity between DCAF15 and RBM39 is significantly enhanced in the presence of this compound (K(_D)app ~2.0 μM with this compound versus no measurable affinity without compound), despite this compound itself exhibiting relatively weak direct binding to DCAF15 (K(_D)app ~3.8 μM) [3] [5].

Ubiquitination and Degradation: Once recruited to the CRL4(^\text{DCAF15}) E3 ubiquitin ligase complex, RBM39 is polyubiquitinated on lysine residues, marking it for recognition and processing by the 26S proteasome. This degradation is rapid and efficient, with significant RBM39 depletion observed within 6 hours of this compound treatment (approximately 9-fold reduction in neuroblastoma models). The process demonstrates absolute dependency on proteasome function, as confirmed by rescue experiments using proteasomal inhibitors such as bortezomib [1] [3].

Splicing Disruption: RBM39 degradation leads to widespread mis-splicing events, primarily characterized by exon skipping and intron retention. In neuroblastoma models, this compound treatment causes 1,893 significant exon skipping events and 1,571 intron retention events. Critical cell cycle and metabolic regulators such as CDK4, TYMS, and EZH2 experience mis-splicing, leading to reduced protein levels and functional impairment [1] [2].

Cellular Consequences: The cumulative effect of splicing disruption is cell cycle arrest and metabolic perturbation, ultimately triggering apoptosis. Sensitive cancer models demonstrate significant growth inhibition and cell death both in vitro and in vivo, with complete tumor regression observed in xenograft models of neuroblastoma and T-ALL [1] [2].

The following diagram illustrates the core mechanism of this compound-induced degradation of RBM39 via DCAF15:

Core Mechanism of this compound-Induced RBM39 Degradation via DCAF15

Structural Biology of DCAF15-Indisulam Interactions

The structural basis of DCAF15-indisulam-RBM39 interactions has been elucidated through cryo-electron microscopy and crystallographic studies, providing atomic-level insights into the molecular glue mechanism. DCAF15 adopts a novel architecture consisting of two predominantly β-sheet containing domains—an N-terminal domain (NTD, residues 30-264) and a C-terminal domain (CTD, residues 383-600)—stabilized by interaction with DDA1, which enhances complex stability. The structural organization creates a binding interface that accommodates this compound and facilitates recruitment of RBM39's second RNA recognition motif (RRM2) domain [3].

Key structural features of this interaction include:

Ligand Binding Pocket: this compound occupies a shallow, solvent-exposed pocket at the interface between DCAF15 and RBM39(^\text{RRM2}), with the sulfonamide group forming hydrogen bonds with Ala234 and Phe235 of DCAF15. The dichloroindole moiety of this compound inserts into a hydrophobic cleft, while the sulfonamide linker bridges these interactions. Despite the relatively low affinity of this compound for DCAF15 alone (K(_D)app ~3.8 μM), the compound significantly enhances the DCAF15-RBM39 interaction (K(_D)app ~2.0 μM) [3] [6].

Protein-Protein Interface: Extensive complementary surfaces between DCAF15 and RBM39(^\text{RRM2}) stabilize the ternary complex, with an α-helix of DCAF15 packing against RBM39. Critical contact points include Gly268 of RBM39, which packs against a DCAF15 helix and cannot accommodate side-chain-bearing residues. Mutation of Met265 to leucine in RBM39 abrogates binding, confirming its importance at the interface [3].

Resistance Mutations: Structural analyses explain clinical resistance mechanisms, as mutations in key residues (e.g., Q232 and D475 in DCAF15; G268 and M265 in RBM39) disrupt substrate recruitment and impair drug efficacy without compromising basal ligase function. These findings highlight the precise geometric constraints required for productive complex formation [3] [5].

The structural insights from the DCAF15-indisulam-RBM39 complex have broader implications for molecular glue development, demonstrating how small molecules can neo-functionalize E3 ligases to target otherwise undruggable proteins. The structure reveals that extensive protein-protein contacts mitigate the requirement for high-affinity ligand binding, expanding the potential for designing degraders targeting shallow interaction surfaces [3].

Functional Consequences & Downstream Effects

RBM39 Degradation and Splicing Disruption

The primary consequence of this compound-mediated recruitment of RBM39 to DCAF15 is the rapid depletion of RBM39 protein levels, which occurs within hours of treatment and persists in a dose-dependent manner. In high-risk neuroblastoma models, RBM39 abundance decreased approximately 9-fold after 6 hours of treatment (5 μM this compound), with minimal effects on other proteins detected by global proteomics. This specificity highlights the precision of the molecular glue mechanism and distinguishes it from promiscuous inhibitors [1].

The loss of RBM39 function results in widespread splicing defects, primarily characterized by:

- Exon skipping (1,893 significant events in neuroblastoma models)

- Intron retention (1,571 significant events in neuroblastoma models)

- Alternative splice site selection

These mis-splicing events disproportionately affect genes involved in cell cycle regulation and metabolic pathways, with 62% of downregulated proteins corresponding to mis-spliced transcripts. Particularly vulnerable targets include CDK4 (exon skipping of exons 2-4), EZH2 (exon skipping and intron retention), and TRIM27 (skipping of exons 6-7), all critical for cancer cell proliferation and survival. The preferential intron retention observed (75% of mis-spliced, downregulated transcripts) frequently introduces premature termination codons, subjecting transcripts to nonsense-mediated decay and further reducing functional protein expression [1] [2].

Metabolic and Cell Cycle Alterations

Beyond splicing disruption, this compound treatment induces profound metabolic perturbations and cell cycle arrest:

Metabolic Dysregulation: Integrative multi-omics analyses in neuroblastoma models reveal that this compound disrupts one-carbon metabolism, lipid pathways, and mitochondrial function. Isotopic tracer experiments with (^{13})C-glucose and (^{13})C-glutamine demonstrate altered metabolic flux, with particular impact on serine, glycine, and one-carbon metabolism, potentially creating metabolic vulnerabilities that enhance the compound's anti-tumor efficacy [1].

Cell Cycle Arrest: Consistent with its original identification as a cell cycle inhibitor, this compound causes significant downregulation of cyclins (cyclin A, cyclin B) and cyclin-dependent kinases (CDK2, CDC2) through p21/p53-dependent mechanisms. The loss of CDK4 protein, resulting from mis-splicing, represents a particularly important mechanism for G1 cell cycle arrest in sensitive malignancies [1] [2].

The following pathway diagram summarizes the downstream effects of this compound-mediated RBM39 degradation:

Downstream Effects of RBM39 Degradation on Key Cellular Processes

Therapeutic Applications & Cancer Models

The therapeutic potential of this compound has been demonstrated across multiple cancer types, with particular efficacy in hematological malignancies and solid tumors exhibiting specific molecular features. The compound's effectiveness strongly correlates with DCAF15 expression levels, providing a potential biomarker for patient stratification. The following table summarizes key preclinical findings across different cancer models:

Table 1: Therapeutic Efficacy of this compound Across Preclinical Cancer Models

| Cancer Type | Model System | Key Findings | DCAF15 Dependency | Reference |

|---|---|---|---|---|

| High-Risk Neuroblastoma | IMR-32, KELLY cell lines; Th-MYCN transgenic mice | Complete tumor regression without relapse; RBM39 loss, splicing errors, metabolic changes confirmed in vivo | Absolute requirement demonstrated | [1] |

| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat, MOLT-4 cell lines; xenograft models | Attenuated cell proliferation, promoted apoptosis, interfered with cell cycle; tumor remission in vivo | Essential for RBM39 degradation and apoptosis induction | [2] [7] |

| Colorectal Cancer | HCT116 cell line | RBM39 degradation via DCAF15; IC~50~ values established for compound screening | Required for degradation activity | [6] |

| KRAS-Mutant Cancers | Cancer stem cell models | Inhibition of cancer stem cells through control of KRAS4A splicing | Pathway-mediated effect on splicing | [8] |

| Lymphoma | SU-DHL-4 cell line | DCAF15 utilized for PROTAC-mediated BRD4 degradation | Essential for degradation efficiency | [4] |

Promising clinical applications have emerged from these preclinical studies:

Neuroblastoma: Neuroblastoma cell lines demonstrate exceptional sensitivity to this compound compared to other lineages in large-scale drug sensitivity screens. In both xenograft and transgenic (Th-MYCN) models, this compound treatment resulted in complete tumor regression without relapse, suggesting potential for curative intent therapy in this high-risk pediatric malignancy [1].

T-Cell Acute Lymphoblastic Leukemia: this compound demonstrates significant antineoplastic effects in T-ALL models, effectively attenuating cell proliferation, promoting apoptosis, and interfering with cell cycle progression. The downregulation of RBM39 via shRNA recapitulates these effects, confirming RBM39 as a critical dependency and therapeutic target in T-ALL [2] [7].

KRAS-Mutant Cancers: The DCAF15/RBM39 pathway controls splicing of the minor KRAS4A isoform, which is enriched in cancer stem-like cells and responds to hypoxia. Inhibition of this pathway through this compound selectively targets KRAS4A splicing and inhibits cancer stem cells, suggesting a novel approach to addressing KRAS-driven malignancies, particularly those dependent on the KRAS4A isoform [8].

Experimental Protocols & Methodologies

Key Assays for Evaluating DCAF15-Indisulam Mechanism

Cell Viability and Proliferation Assays:

- Protocol: Cells are seeded in 96-well plates (1×10⁴ cells/well) and treated with this compound (typically 10-80 nM range) for 72 hours. Viability is assessed using CCK-8 assay, measuring absorbance at 450nm. IC~50~ values are calculated from dose-response curves [2].

- Application: Determines compound potency and establishes appropriate dosing for subsequent experiments.

Western Blot Analysis for RBM39 Degradation:

- Protocol: Whole-cell lysates are collected using RIPA buffer, separated by SDS-PAGE, transferred to PVDF membranes, and probed with anti-RBM39 antibodies. Loading controls (e.g., β-actin, GAPDH) ensure equal protein loading [2].

- Application: Confirms RBM39 degradation and establishes time- and dose-dependency.

RNA Splicing Analysis:

- Endpoint PCR: Total RNA is extracted, reverse transcribed to cDNA, and amplified with primers flanking alternative exons of genes of interest (e.g., EZH2, THOC1, TRIM27). Products are separated by agarose gel electrophoresis (2%) to visualize splicing variants [1] [2].

- RNA Sequencing: Comprehensive analysis of splicing changes using tools like SpliceFisher to identify significant exon skipping and intron retention events genome-wide [1].

Proteomic and Metabolomic Profiling:

- Protocol: LC-MS-based global proteomics identifies protein abundance changes following this compound treatment. Metabolic profiling utilizes LC-MS with (^{13})C isotope tracer experiments (glucose, glutamine) to track metabolic flux alterations [1].

- Application: Unbiased identification of downstream effects on protein expression and metabolic pathways.

Specific Protocols from Key Studies

Table 2: Key Experimental Approaches for Studying DCAF15-Indisulam Mechanism

| Method | Key Parameters | Applications | Considerations |

|---|---|---|---|

| TR-FRET Binding Assays | 50 μM compound concentration; KD~app~ measurements | Quantifying DCAF15-RBM39 interactions in presence of sulfonamides | Requires recombinant DDB1-DCAF15 and RBM39RRM2 proteins |

| siRNA/shRNA Knockdown | Lentiviral transduction; puromycin selection | Validating RBM39 as critical target; recapitulating this compound phenotype | Confirm knockdown efficiency by Western blot |

| Xenograft Studies | 100 mg/kg body weight daily, i.p. administration; tumor volume measurement | Evaluating in vivo efficacy and therapeutic potential | Monitor for weight loss as toxicity indicator |

| Flow Cytometry for Apoptosis | Annexin V/PI staining; 24-48h treatment | Quantifying apoptotic cell death | Include controls for basal apoptosis levels |

| Cryo-EM and Crystallography | DDB1ΔB-DCAF15-DDA1-RBM39RRM2 complex with E7820 | Structural characterization of ternary complex | Requires specialized equipment and expertise |

Future Directions & Clinical Implications

The characterization of DCAF15's role in this compound efficacy has opened several promising avenues for therapeutic development and clinical application:

Biomarker Development: DCAF15 expression levels consistently correlate with cellular sensitivity to this compound across cancer types, suggesting its potential use as a predictive biomarker for patient selection. Additional biomarkers may include splicing signatures or specific genetic alterations that create dependencies on RBM39 function. The identification of KRAS4A as a key downstream effector further expands the biomarker landscape for this therapeutic approach [1] [8] [5].

PROTAC Development: The DCAF15 ligase can be harnessed for targeted protein degradation beyond RBM39. Proof-of-concept studies have demonstrated that DCAF15-recruiting PROTACs can effectively degrade other targets such as BRD4, albeit with micromolar potencies. Ongoing efforts focus on developing DCAF15 ligands with improved affinity and specificity to enhance the utility of this ligase in the PROTAC toolbox [4] [6].

Combination Strategies: Rational combination approaches may enhance the efficacy of this compound and overcome potential resistance mechanisms. Based on the observed effects on cell cycle and metabolism, combinations with CDK4/6 inhibitors or metabolic modulators represent particularly promising strategies worthy of investigation in preclinical models [1] [2].

Structural Optimization: Structure-based drug design, leveraging the detailed structural information now available for the DCAF15-indisulam-RBM39 complex, may yield next-generation molecular glues with improved potency, selectivity, and pharmaceutical properties. Hybrid approaches combining features of different aryl sulfonamides (e.g., E7820 and tasisulam) have demonstrated potential for optimizing interactions within the DCAF15 binding pocket [3] [6].

References

- 1. This compound targets RNA splicing and metabolism to serve as ... [nature.com]

- 2. Targeting RBM39 through this compound induced mis-splicing of ... [pmc.ncbi.nlm.nih.gov]

- 3. Structural complementarity facilitates E7820-mediated ... [pmc.ncbi.nlm.nih.gov]

- 4. In vivo target protein degradation induced by PROTACs ... [nature.com]

- 5. DCAF15 Gene [maayanlab.cloud]

- 6. Design and Synthesis of E7820/Tasisulam Hybrids as ... [mdpi.com]

- 7. This compound Shows Promise as a Targeted Therapy for ALL [hematologyadvisor.com]

- 8. Targeting KRAS4A splicing through the RBM39/DCAF15 ... [pubmed.ncbi.nlm.nih.gov]

Indisulam pharmacokinetics and pharmacodynamics overview

Mechanism of Action and Pharmacodynamics

Indisulam functions as a molecular glue that selectively degrades the RNA splicing factor RBM39 (RNA-binding motif protein 39). It promotes an interaction between RBM39 and the DCAF15-associated E3 ubiquitin ligase complex, leading to RBM39's ubiquitination and proteasomal degradation [1] [2] [3]. The loss of RBM39 causes widespread aberrant RNA splicing (such as exon skipping and intron retention) and altered gene expression, ultimately leading to cell cycle arrest and apoptosis in cancer cells [2] [3].

The following diagram illustrates this primary mechanism and its downstream consequences:

Key downstream effects of RBM39 degradation include mis-splicing and reduced expression of critical proteins involved in the cell cycle (e.g., CDK4) and metabolism (e.g., Thymidylate Synthase, TYMS) [2]. This dual targeting contributes to its potent anti-cancer effects, observed in preclinical models of neuroblastoma, cervical cancer, and head and neck squamous cell carcinoma [2] [3] [4].

A key resistance mechanism involves methylation of RBM39 at arginine 92 by PRMT6, which stabilizes the protein and inhibits its this compound-induced degradation [1]. Combining this compound with PRMT6 inhibitors (e.g., MS023) can overcome this resistance [1].

Pharmacokinetic Properties

This compound exhibits non-linear pharmacokinetics due to saturable binding and clearance [5]. The table below summarizes its key PK parameters, largely defined in cancer patients.

| Parameter | Summary Findings & Quantitative Data |

|---|---|

| Administration | Intravenous infusion (typically over 1 hour) [6] [7]. |

| Distribution & Protein Binding | Extensive, saturable binding to plasma proteins and erythrocytes [8] [5].

- Plasma Protein Binding: Primarily to albumin (Bmax = 767 µM, KD = 1.02 µM) [8].

- Erythrocyte Binding: Saturable component (Bmax = 174 µM) attributed to carbonic anhydrase [8]. | | Metabolism | Extensively metabolized in the liver via oxidative dechlorination, hydroxylation, hydrolysis, acetylation, sulfation, and glucuronidation [9]. At least 15 metabolites identified in human urine [9]. | | Elimination | The major route of elimination is via urine (~63% of the administered radioactive dose) [9]. | | Drug Interactions | Capecitabine: A clinically significant, time-dependent drug-drug interaction increases this compound exposure in subsequent treatment cycles [7]. |

A semi-physiological model has been developed to describe its complex disposition, which includes saturable binding in plasma and erythrocytes [5]. The following diagram visualizes this PK model structure:

Dosing, Toxicity, and Clinical Considerations

- Dosing Schedules: Various schedules have been tested, including one-hour infusions once every 3 weeks (Q3W) or every 4 weeks (Q4W) [6] [7]. The 4-weekly regimen was better tolerated in combination with carboplatin due to reduced myelosuppression risk [6].

- Recommended Dose: As monotherapy, 700 mg/m² Q3W was considered safe for phase II studies [7]. In combination with carboplatin, a 4-weekly regimen of 500 mg/m² this compound with carboplatin (AUC 6 mg·min/mL) is recommended [6].

- Dose-Limiting Toxicity (DLT): The primary DLT is myelosuppression, specifically reversible neutropenia and thrombocytopenia [6] [7].

- Drug-Drug Interactions: The interaction with capecitabine necessitates a dose reduction from 700 mg/m² to 500 mg/m² for multiple cycles [7].

Key Experimental Protocols

For researchers, here are summaries of common methodologies used to study this compound.

1. In Vitro Cell Viability and Mechanism Assay

- Purpose: To determine anti-proliferative effects and confirm RBM39 degradation [3] [4].

- Typical Protocol:

- Cell Lines: Use relevant cancer cell lines (e.g., HeLa, HNSCC lines).

- Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1-10 µM) and a DMSO vehicle control for 24-96 hours.

- Viability Readout: Use MTS, MTT, or similar assays to measure cell proliferation/viability at 24-hour intervals.

- Mechanism Validation: Harvest cells for Western blotting to confirm RBM39 degradation and for RT-PCR to validate splicing defects (e.g., in CDK4 or TRIM27).

2. In Vivo Efficacy Study

- Purpose: To evaluate antitumor activity in animal models [2] [4].

- Typical Protocol:

- Animal Model: Use immunodeficient mice implanted with human tumor xenografts or transgenic models (e.g., Th-MYCN for neuroblastoma).

- Dosing: Administer this compound intraperitoneally (e.g., 50 mg/kg) or orally when applicable. Treatment schedules often involve daily dosing for a specific period.

- Tumor Monitoring: Measure tumor volume regularly. At endpoint, harvest tumors for analysis (e.g., Western blot for RBM39, RNA-Seq for splicing changes).

References

- 1. Methylation of RBM39 by PRMT6 enhances resistance to ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound targets RNA splicing and metabolism to serve as ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound exerts anticancer effects via modulation of ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound Shows an Anti-Cancer Effect on HPV+ and HPV [mdpi.com]

- 5. A Semi-Physiological Population Pharmacokinetic Model Describing the Non-linear Disposition of this compound | Journal of Pharmacokinetics and Pharmacodynamics [link.springer.com]

- 6. Population pharmacokinetic and pharmacodynamic analysis to support treatment optimization of combination chemotherapy with this compound and carboplatin - PMC [ncbi.nlm.nih.gov]

- 7. A dose-escalation study of this compound in combination with capecitabine (Xeloda) in patients with solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Saturable binding of this compound to plasma proteins and ... [pubmed.ncbi.nlm.nih.gov]

- 9. Human metabolism of [14C]this compound following i.v. infusion ... [link.springer.com]

Comprehensive Technical Guide: RBM39 in RNA Splicing and Cancer Biology

Executive Summary

RNA-binding motif protein 39 (RBM39) has emerged as a critical regulator of RNA splicing and a promising therapeutic target in oncology. This SR-rich RNA-binding protein functions as both a splicing regulator and transcriptional coactivator, influencing key cellular processes through multiple mechanisms. RBM39 demonstrates oncogenic properties across various cancer types, including colorectal cancer, hepatocellular carcinoma, and hematological malignancies. Recent advances have revealed that RBM39 can be selectively targeted for degradation using molecular glue compounds such as indisulam, which recruits the DCAF15 E3 ubiquitin ligase complex. This comprehensive review integrates current structural, functional, and translational research on RBM39, providing researchers with both foundational knowledge and experimental approaches for investigating this multifaceted cancer target. The following sections detail RBM39's molecular architecture, splicing mechanisms, cancer-related functions, therapeutic targeting strategies, and essential methodological considerations for preclinical research.

RBM39 Molecular Architecture and Domain Organization

RBM39, also known as CAPERα or HCC1, is a serine/arginine-rich protein that belongs to the U2AF homology family of RNA-binding proteins. Its structural organization comprises several functionally specialized domains that work in concert to regulate RNA metabolism [1] [2]:

N-terminal RS domain: This domain rich in arginine-serine dipeptides facilitates protein-protein interactions and recruits core spliceosomal components. The RS domain is critical for RBM39's localization to nuclear speckles and its interaction with other splicing factors [2].

RNA recognition motifs (RRMs): RBM39 contains three RRM domains with distinct functions:

- RRM1: Recognizes specific stem-loop structures in RNA targets and plays the most substantial role in RBM39-dependent splicing regulation

- RRM2: Binds single-stranded RNA sequences with specificity for N(G/U)NUUUG motifs and contributes to 3'-splice site selection

- RRM3/UHM: Evolutionarily repurposed for protein-protein interactions rather than RNA binding, mediating contacts with U2AF65 and SF3B1 spliceosomal components [2]

Structural studies have revealed that RBM39 exhibits significant sequence similarity with the essential splicing factor U2AF65, particularly in their UHM domains, yet these proteins display distinct RNA-binding specificities and functional roles in splicing regulation [3] [1]. RBM39 exists as multiple splice variants, including HCC1.3 and HCC1.4 isoforms, which differ by a six-amino acid deletion in the third RRM domain that potentially affects splicing activity [1].

Autoregulatory Mechanism

RBM39 employs a negative feedback loop to autoregulate its expression levels through alternative splicing. The protein promotes inclusion of a poison exon (exon 2b) in its own pre-mRNA, generating an unproductive isoform with a premature termination codon that is degraded by nonsense-mediated decay (NMD) [2]. This autoregulatory mechanism operates in human tumor samples, with highest poison exon inclusion efficiency observed in acute myeloid leukemia, where RBM39 expression is particularly elevated [2]. All four RBM39 domains (RS, RRM1, RRM2, and RRM3) contribute to this autoregulation, with RRM1 playing the most critical role [2].

Molecular Mechanisms of Splicing Regulation

RBM39 functions as a spliceosomal component present in early spliceosomal complexes (A, B, and E) and regulates both constitutive and alternative splicing through multiple mechanisms [2]. Genome-wide analyses have identified hundreds of RBM39-dependent splicing events, with the majority being cassette exon inclusions or skipping events [3].

Table 1: RBM39-Dependent Splicing Events and Functional Consequences

| Splicing Event Type | Frequency | Representative Genes | Functional Outcome |

|---|---|---|---|

| Cassette exons | Majority of events | RFX1, RBM39 (autoregulation) | Altered protein function, NMD targeting |

| Intron retention | ~20% of events | MBD1, TPP1, PAPOLA | Decreased gene expression |

| Alternative 5'/3' splice sites | Less frequent | Various | Isoform switching |

Structural Basis of RNA Recognition

The molecular mechanisms underlying RBM39's splicing specificity have been elucidated through structural studies of its RNA-binding domains:

RRM1 recognizes stem-loop structures in RNA targets, with its solution structure revealing a canonical RRM fold with additional structural elements that confer specificity for structured RNA elements [2]

RRM2 binds specifically to single-stranded N(G/U)NUUUG sequences through a combination of base-specific contacts and shape recognition [2]

RBM39 binding sites are predominantly located in proximity to 5' and 3' splice sites, consistent with its role in splice site selection [3]. CLIP-Seq analysis demonstrates that RBM39 binds predominantly near splicing sites, influencing both alternative and constitutive splicing decisions [3]. The protein collaborates with various splicing factors, including SRSF2, SC35, U2AF65, and SF3B155, potentially through its RRM3/UHM domain [1].

RBM39-Mediated Splicing Regulation Network

The following diagram illustrates the molecular network through which RBM39 regulates alternative splicing and its functional consequences in cancer cells:

RBM39 Splicing Regulation Network: This diagram illustrates how RBM39's structural domains interact with splicing factors to regulate specific targets, ultimately driving oncogenic outcomes through altered splicing of key genes.

Oncogenic Roles in Cancer Biology

RBM39 exhibits oncogenic properties across diverse cancer types, functioning through both splicing-dependent and splicing-independent mechanisms. Its expression is upregulated in multiple cancers, including colorectal, hepatocellular, breast, and lung carcinomas [1] [4] [5].

Cancer-Type Specific Mechanisms

Table 2: RBM39 Oncogenic Functions Across Cancer Types

| Cancer Type | Expression Pattern | Key Mechanisms | Functional Consequences |

|---|---|---|---|

| Colorectal Cancer | Overexpressed in tumor tissues vs. normal [4] | Activates NF-κB pathway; regulates apoptosis (↓Bax, ↑Bcl-2) [4] | Enhanced proliferation, migration, invasion; apoptosis inhibition |

| Hepatocellular Carcinoma | Overexpressed with prognostic value [5] | Regulates RFX1 alternative splicing (exon 2 skipping) [5] | Activates integrin/FAK/PI3K/AKT pathway; enhanced malignant capabilities |

| Acute Myeloid Leukemia | Essential for cancer cell survival [2] | Splicing of HOXA9 targets; sustains RBP network [2] | Maintains leukemia cell survival; regulates homeobox transcription factors |

| Breast Cancer | Upregulated in ER-positive cells [1] | Transcriptional coactivation of ERα/ERβ and AP-1 [1] | Hormone-dependent proliferation; cancer cell survival |

| Non-Small Cell Lung Cancer | Associated with this compound resistance [6] | PRMT6-mediated methylation at R92 stabilizes RBM39 [6] | Chemoresistance; enhanced CSC properties and EMT |

Key Oncogenic Pathways

NF-κB pathway activation: In colorectal cancer, RBM39 activates the NF-κB signaling pathway, which drives malignant behaviors including proliferation, migration, and invasion [4]. Knockdown experiments demonstrate that RBM39 depletion suppresses tumor formation in mouse xenograft models [4].

Integrin signaling regulation: In hepatocellular carcinoma, RBM39 promotes exon 2 skipping in the RFX1 transcription factor, generating a truncated protein that loses transcriptional repression capacity for oncogenic collagen genes [5]. This leads to activation of the FAK/PI3K/AKT signaling pathway, enhancing tumor growth and metastasis [5].

DNA damage response modulation: Recent evidence indicates that RBM39 contributes to MGMT maintenance in response to temozolomide-induced DNA damage [7]. Pharmacological or genetic depletion of RBM39 reduces MGMT protein levels and sensitizes cancer cells to alkylating agents [7].

Transcriptional coactivation: Beyond splicing regulation, RBM39 functions as a coactivator for multiple transcription factors including AP-1, estrogen receptors (ERα/ERβ), progesterone receptor, and NF-κB [1] [4]. This activity enhances the expression of genes involved in cell proliferation and survival.

Therapeutic Targeting and Clinical Translation

The identification of RBM39 as a promising cancer target has stimulated development of several therapeutic strategies, most notably targeted protein degradation using molecular glue compounds.

This compound and Sulfonamide-Based Degraders

Aryl sulfonamides (including this compound, E7820, and tasisulam) function as molecular glues that promote interaction between RBM39 and the DCAF15-associated E3 ubiquitin ligase complex, leading to RBM39 ubiquitination and proteasomal degradation [8] [6]:

Molecular mechanism: this compound binds between RBM39's RRM2 domain and DCAF15, creating a complementary interface that enables targeted ubiquitination [6]

Cellular consequences: RBM39 degradation causes widespread splicing alterations, including aberrant cassette exon inclusion and intron retention events, ultimately inhibiting cell cycle progression and inducing apoptosis in cancer cells [8]

Therapeutic limitations: Clinical efficacy of sulfonamides is limited by variable DCAF15 expression across tumors and emerging resistance mechanisms [8] [6]

Resistance Mechanisms

Several resistance mechanisms limit the clinical efficacy of RBM39-targeted therapies:

PRMT6-mediated methylation: Methylation of RBM39 at arginine 92 by PRMT6 inhibits this compound-induced ubiquitination and proteasomal degradation, increasing RBM39 protein stability and promoting resistance [6]. Inhibition of PRMT6 with MS023 enhances this compound sensitivity in NSCLC models [6].

DCAF15 expression dependence: Sulfonamide efficacy correlates with DCAF15 expression levels, with low DCAF15 expression associated with reduced sensitivity [2]. This limitation has stimulated interest in DCAF15-independent targeting strategies.

Novel Therapeutic Approaches

Combination with MGMT inhibition: Co-targeting RBM39 (using this compound) and MGMT (with O6-benzylguanine) synergistically enhances MGMT depletion and sensitizes cancer cells to temozolomide [7]. This combination represents a promising strategy for tumors with high MGMT-mediated chemoresistance.

Exploitation of autoregulatory mechanism: The discovery of RBM39 poison exon inclusion suggests potential gene therapy approaches to manipulate this autoregulatory circuit for DCAF15-independent RBM39 suppression [2].

Immunotherapy combinations: RBM39 degradation generates neoantigens through altered splicing and augments checkpoint immunotherapy, suggesting potential for combination approaches [2].

The following diagram illustrates the therapeutic targeting mechanism and resistance pathways of RBM39-directed compounds:

RBM39 Therapeutic Targeting and Resistance Mechanisms: This diagram illustrates the molecular glue mechanism of this compound-mediated RBM39 degradation, resistance pathways, and promising combination strategies to overcome therapeutic limitations.

Experimental Methods and Technical Approaches

The study of RBM39 function and therapeutic potential employs diverse experimental approaches spanning molecular biology, functional genomics, and preclinical modeling.

Key Methodological Approaches

Table 3: Experimental Methods for Studying RBM39 Function

| Method Category | Specific Techniques | Key Applications | Technical Considerations |

|---|---|---|---|

| Functional Genomics | RNA-Seq, CLIP-Seq, RIP-Seq [3] [5] | Genome-wide identification of RBM39-dependent splicing events and binding sites | CLIP-Seq reveals binding mainly near 5'/3' splice sites [3] |

| Proteomic Analysis | LC-MS/MS, co-immunoprecipitation [9] [10] | Identification of RBM39-interacting proteins and complexes | Identified interactions with YTHDC1, DDX5, U2AF65, SF3B155 [9] [10] |

| Functional Validation | siRNA/shRNA knockdown, CRISPR/Cas9, overexpression [4] [6] | Assessment of RBM39 loss/gain-of-function in cancer phenotypes | RBM39 knockdown inhibits proliferation, migration, invasion in CRC [4] |

| Structural Biology | NMR solution structures, X-ray crystallography [2] | Determination of RRM-RNA interactions and molecular recognition | RRM1 recognizes stem loops; RRM2 binds N(G/U)NUUUG motifs [2] |

| Preclinical Modeling | Xenograft models, patient-derived cells [4] [9] | Evaluation of therapeutic efficacy and mechanism of action | RBM39 knockdown suppresses tumor formation in nude mice [4] |

Protocol Summary: Key Experimental Workflows

CLIP-Seq for RBM39-RNA interactions: Cells are UV-crosslinked, lysed, and RBM39-RNA complexes immunoprecipitated with specific antibodies. After rigorous washing, RNA is isolated, converted to cDNA, and sequenced. Bioinformatic analysis identifies binding peaks, revealing predominant proximity to splicing sites [3].

Alternative splicing analysis: RNA is extracted from control and RBM39-depleted cells, followed by RNA-Seq library preparation and sequencing. Splicing changes are quantified using tools like DEXSeq, identifying cassette exon events, intron retention, and alternative splice site usage [3] [2].

This compound sensitivity assays: Cancer cells are treated with increasing this compound concentrations, followed by MTT assays to assess viability. RBM39 protein levels are monitored by western blotting, and correlation between RBM39 expression and this compound sensitivity is analyzed [6].

Conclusion and Future Directions

RBM39 has emerged as a multifunctional regulator of RNA splicing with significant roles in cancer pathogenesis and treatment response. Its position at the intersection of splicing regulation, transcriptional coactivation, and DNA damage response makes it a compelling therapeutic target. Future research directions should focus on:

- Developing DCAF15-independent targeting strategies that exploit RBM39's autoregulatory mechanism or alternative degradation pathways

- Validating predictive biomarkers including RBM39 expression levels, DCAF15 status, and PRMT6 activity to guide patient selection

- Exploring rational combination therapies that leverage RBM39 inhibition to enhance conventional chemotherapy or immunotherapy

- Investigating context-dependent functions of RBM39 across different cancer types and molecular subtypes

References

- 1. RNA-binding protein 39: a promising therapeutic target for ... [nature.com]

- 2. Molecular basis of RNA -binding and... | Nature Communications [nature.com]

- 3. Global regulation of alternative RNA by the SR-rich protein... splicing [pubmed.ncbi.nlm.nih.gov]

- 4. RBM39 Functions as a Potential Oncogene Through the ... [pmc.ncbi.nlm.nih.gov]

- 5. RBM39 promotes hepatocarcinogenesis by regulating ... [nature.com]

- 6. Methylation of RBM39 by PRMT6 enhances resistance to ... [pmc.ncbi.nlm.nih.gov]

- 7. RBM39 Contributes to MGMT Maintenance in Response ... [mdpi.com]

- 8. RNA-binding motif protein 39 (RBM39): An emerging ... [pubmed.ncbi.nlm.nih.gov]

- 9. The RNA-binding protein RBM39 scaffolds an m⁶A ... [journals.plos.org]

- 10. The RNA-binding protein RBM39 scaffolds an m⁶A ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action: From Cell Cycle Inhibition to Targeted Degradation

The rediscovery of indisulam's true mechanism represents a pivotal shift in understanding its activity. The diagram below illustrates the current model of how this compound functions as a molecular glue.

This compound acts as a molecular glue, promoting RBM39 degradation via the CRL4-DCAF15 E3 ligase, leading to mis-splicing and cell death.

The critical consequence of RBM39 degradation is widespread mis-splicing of pre-mRNA. This includes intron retention and exon skipping in genes critical for cell survival, such as those involved in the cell cycle (e.g., CDK4) and one-carbon metabolism (e.g., TYMS) [1]. The loss of properly spliced transcripts disrupts the production of key proteins, ultimately triggering cell death in sensitive cancers [2] [1] [3].

Detailed Experimental Protocol for Assessing this compound's Efficacy In Vitro

For researchers aiming to validate the anti-cancer effects of this compound, the following provides a detailed methodology based on protocols from recent publications [2] [3].

Cell Viability and Proliferation Assay (CCK-8)

- Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound and assess its anti-proliferative effects.

- Procedure:

- Seed cells (e.g., T-ALL, neuroblastoma, or cervical cancer lines) in 96-well plates at a density of 1×10⁴ cells/well [2] [4].

- Treat cells with a concentration gradient of this compound (e.g., 0-80 µM) for 72 hours [2] [3].

- Add CCK-8 reagent and incubate for 1-4 hours before measuring the absorbance at 450 nm [2] [4].

- Analysis: Calculate cell viability and proliferation rates relative to a DMSO-treated control. Use non-linear regression to calculate IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

- Purpose: To quantify the proportion of cells undergoing apoptosis after this compound treatment.

- Procedure:

- Seed cells in 6-well plates and treat with this compound at the desired IC50 concentration or higher for 24-48 hours [2] [3].

- Harvest cells, wash with cold PBS, and resuspend in binding buffer.

- Stain cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark [2] [3].

- Analyze by flow cytometry within 1 hour.

- Analysis: The populations are defined as follows: Annexin V⁻/PI⁻ (viable), Annexin V⁺/PI⁻ (early apoptotic), Annexin V⁺/PI⁺ (late apoptotic/necrotic).

Western Blot Analysis

- Purpose: To confirm the degradation of RBM39 and investigate downstream protein changes.

- Procedure:

- Treat cells with this compound (e.g., 5-20 µM) for 24 hours [3].

- Lyse cells in RIPA buffer supplemented with protease inhibitors.

- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Block membrane and incubate with primary antibodies (e.g., anti-RBM39, anti-Cleaved Caspase-3, anti-Bax, anti-Bcl-2) overnight at 4°C [2] [3].

- Incubate with HRP-conjugated secondary antibody and detect signals using enhanced chemiluminescence.

Biomarkers of Response and Resistance Mechanisms

A key factor for the clinical success of targeted therapies like this compound is identifying which patients will respond.

| Factor | Role in this compound Response | Experimental Evidence |

|---|---|---|

| DCAF15 | Essential biomarker. The presence of DCAF15 is absolutely required for this compound to induce RBM39 degradation [2] [1] [4]. | DCAF15 knockout cells are completely resistant to this compound and do not exhibit RBM39 degradation or mis-splicing [2] [4]. |

| RBM39 Mutations | Resistance mechanism. Mutations in RBM39 can prevent its interaction with the DCAF15-indisulam complex, leading to resistance [5]. | Point mutations in RBM39 were identified in this compound-resistant colon cancer cells [5]. |

| CAND1 Loss | Resistance mechanism. Loss of CAND1, a regulator of cullin-RING ligase complexes, confers resistance to this compound and other degraders [5]. | A CRISPR resistance screen identified CAND1 loss as a key mechanism of resistance [5]. |

| SRPK1 Inhibition | Synthetic lethal combination. Loss or inhibition of the splicing kinase SRPK1 synergizes with this compound to enhance cell death [5]. | A dropout CRISPR screen identified SRPK1 loss as synthetic lethal with this compound; its inhibition with SPHINX31 enhanced efficacy [5]. |

Current Status and Future Directions

The future clinical development of this compound is likely to be biomarker-driven. Patient stratification based on DCAF15 expression levels is a promising strategy to enrich for responders in clinical trials [6] [2] [1]. Furthermore, its efficacy in specific genetic subtypes of cancer, such as those with splicing factor mutations, warrants exploration [6].

Research also supports investigating this compound in combination therapies. Rational combinations, such as with SRPK1 inhibitors or BCL-xL inhibitors (particularly in the context of acquired resistance), present viable paths to enhance and prolong its anti-tumor activity [5].

References

- 1. This compound targets RNA splicing and metabolism to serve as ... [nature.com]

- 2. Targeting RBM39 through this compound induced mis-splicing of ... [jeccr.biomedcentral.com]

- 3. This compound exerts anticancer effects via modulation of ... [pmc.ncbi.nlm.nih.gov]

- 4. The RBM39 degrader this compound inhibits acute megakaryoblastic... [cellandbioscience.biomedcentral.com]

- 5. Genetic and compound screens uncover factors ... [life-science-alliance.org]

- 6. Final Results of a Phase 2, Open-Label Study of this compound ... [pmc.ncbi.nlm.nih.gov]

In Vitro Application Notes: Indisulam Cell Viability Assays

Indisulam (E7070) is a pioneering molecular glue degrader that targets the splicing factor RBM39 for proteasomal degradation, inducing widespread splicing defects and apoptosis in cancer cells [1]. Its efficacy spans diverse malignancies, making it a compelling candidate for mechanistic and therapeutic studies.

Mechanism of Action: The Molecular Glue Effect

This compound exerts its effect by forming a ternary complex between RBM39 and the DCAF15 E3 ubiquitin ligase adapter protein. This recruits RBM39 to the CUL4-DDB1 E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. The loss of RBM39, a key component of the spliceosome, results in pervasive errors in pre-mRNA splicing (e.g., exon skipping, intron retention), ultimately triggering cell cycle arrest and apoptosis [2] [3] [1]. The following diagram illustrates this targeted degradation pathway.

Experimental Design Considerations

- DCAF15 Dependency: this compound's activity is strictly dependent on the expression of DCAF15. Cell lines with low or absent DCAF15 expression are inherently resistant, as they cannot form the critical degradation complex [2] [1] [4]. Verify DCAF15 levels in your model system before experimentation.

- Biomarkers of Response: Beyond DCAF15, emerging biomarkers include homologous recombination repair (HRR) deficiency (e.g., mutations in ATM, BRCA1/2) and high MYCN expression, which have been associated with increased sensitivity in various cancers [1] [5].

- Critical Controls: Always include a DCAF15-knockout (KO) cell line or a cell line with confirmed DCAF15 low expression as a negative control. This validates that the observed effects are on-target. Using a proteasome inhibitor (e.g., Bortezomib) to rescue RBM39 degradation is another key control for mechanism confirmation [2] [1].

Detailed Cell Viability Assay Protocols

The following table summarizes standardized methodologies for assessing cell viability and proliferation in response to this compound treatment, as employed in recent peer-reviewed studies.

Table 1: Summary of In Vitro Cell Viability and Proliferation Assays with this compound

| Assay Type | Cell Seeding Density | This compound Treatment | Incubation Time | Detection Method | Key Findings / Notes | Reference |

|---|---|---|---|---|---|---|

| CCK-8 Assay | (1 \times 10^4) cells/well (96-well plate) | Serial dilution in culture medium | 72 hours | Absorbance at 450 nm | Used for IC₅₀ determination in AMKL and T-ALL cell lines. | [2] [3] |

| Resazurin (Alamar Blue) Assay | (2 \times 10^3) cells/well (96-well plate) | 2 - 256 µM under hypoxia | 24, 48, 72 hours | Fluorescence (Ex/Em: 540/590 nm) | Used in pediatric high-grade glioma; IC₅₀ calculated with CalcuSyn. | [6] |

| MTS Assay | 3000 cells/well (96-well plate) | Various concentrations | 24, 48, 72 hours | Absorbance at 490 nm | Applied in cervical cancer; cell survival normalized to control. | [7] |

| Long-Term Proliferation (CCK-8) | 2000 cells/well (96-well plate) | Fixed concentration | Measure on Days 2, 4, 6, 8 | Absorbance at 450 nm | T-ALL study; medium refreshed periodically. | [3] |

| Clonogenic Survival Assay | 500 cells/dish (6-well plate) | 2 - 256 µM for 48 hours | ~9-11 days (until colonies form) | Methanol fixation, Giemsa staining | Assesses long-term proliferative capacity; colonies of ≥50 cells counted. | [6] |

| Soft Agar Colony Formation | (1 \times 10^4) cells/well (6-well plate) | Continuous drug in agar medium | 2-3 weeks | Fixed with 4% PFA, Giemsa stained | Measures anchorage-independent growth, a hallmark of transformation. | [2] |

Supporting Protocol: Apoptosis Analysis by Flow Cytometry

A key downstream effect of this compound is the induction of apoptosis. This can be quantified using Annexin V/propidium iodide (PI) staining.

- Procedure:

- Seed cells (e.g., (4 \times 10^4) for 12-well plates) and allow to adhere.

- Treat with this compound at desired concentrations (e.g., 8 - 256 µM) for 24-48 hours [6] [3].

- Harvest cells by trypsinization, wash with ice-cold PBS.

- Resuspend cell pellet in 1X Annexin V Binding Buffer.

- Add Annexin V-FITC and PI to the cell suspension (e.g., 5 µL each per 100 µL suspension).

- Incubate for 15 minutes in the dark at room temperature.

- Add additional binding buffer and analyze immediately by flow cytometry.

- Apoptotic cells are identified as Annexin V-positive, PI-negative (early apoptosis) and Annexin V-positive, PI-positive (late apoptosis/necrosis). This compound treatment often shifts the population towards these quadrants and can cause an imbalance in pro-apoptotic BAX and anti-apoptotic BCL-2 protein levels [6] [7].

Essential Follow-up Experiments

- Western Blot to Confirm Target Engagement: Confirming RBM39 degradation is crucial. Lyse cells after 6-24 hours of this compound treatment. Use RIPA buffer with protease inhibitors and probe with anti-RBM39 antibody. GAPDH or β-Actin serves as a loading control. Degradation should be rescued by pre-treatment with a proteasome inhibitor [8] [1] [7].

- RNA Splicing Analysis: To confirm on-target biological effect, extract total RNA after 24-48 hours of treatment. Use RT-PCR to detect specific mis-splicing events in known targets like EZH2 or TRIM27, which often show characteristic exon skipping [3] [1].

References

- 1. This compound targets RNA splicing and metabolism to serve as ... [nature.com]

- 2. The RBM39 degrader this compound inhibits acute ... [pmc.ncbi.nlm.nih.gov]

- 3. Targeting RBM39 through this compound induced mis-splicing of ... [pmc.ncbi.nlm.nih.gov]

- 4. Genetic and compound screens uncover factors ... [life-science-alliance.org]

- 5. A molecular glue RBM39-degrader induces synthetic ... [nature.com]

- 6. This compound Reduces Viability and Regulates Apoptotic Gene ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound exerts anticancer effects via modulation of ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound Shows an Anti-Cancer Effect on HPV+ and HPV [mdpi.com]

Indisulam dosing schedule for xenograft models

Indisulam Dosing in Xenograft Models

The table below summarizes the specific this compound dosing schedules and outcomes reported in recent preclinical studies.

| Tumor Model | Dosing Schedule | Reported Outcome | Citation |

|---|

| Transgenic MYCN/ALKF1178L mouse model | Regular Schedule: 25 mg/kg, 5 days on, 2 days off for two weeks. Suboptimal Schedule: 25 mg/kg, once weekly for 3 weeks. | Durable complete responses with regular schedule; variable responses and acquired resistance with suboptimal schedule. [1] | | | c-MYC-driven murine & human xenograft models (in NK-competent mice) | Not fully specified, but resulted in complete tumor eradication. | Complete eradication of implanted tumors. [1] | | | Immunocompetent MYCN syngeneic models | Combined with anti-GD2 mAb. | Durable, complete responses. [1] | | | Head and Neck Cancer (HNSCC) in vivo model | Details not fully specified in the abstract. | Reduction in tumor volume. [2] | |

A key finding from the neuroblastoma research is that the dosing schedule is critical for achieving durable responses and preventing resistance. The "5 days on, 2 days off" regimen was more effective than a once-weekly schedule. [1]

Detailed Experimental Protocols

Patient-Derived Xenograft (PDX) Model Establishment

The workflow for creating PDX models, a gold standard for preclinical research, involves several key stages. [3] [4] [5]

Key Considerations for PDX Models:

- Mouse Strains: Common choices include athymic nude mice, NOD/SCID, or NSG (NOD/SCID/IL2Rγnull) mice, with the latter offering the highest engraftment rates for difficult tumors. [3] [4]

- Timeline: Initial tumor engraftment (F0) typically takes 2 to 4 months. A model is considered a failure if no tumor is detected after 6 months. [3] [4]

- Model Validation: Early passages (≤F5) should be characterized to confirm they retain the genetic and histological features of the original patient tumor. [3]

In Vivo Drug Efficacy Testing

Once xenograft models are established, you can proceed with this compound efficacy studies. The diagram below outlines a typical treatment workflow.

Key Parameters for Efficacy:

- Tumor Volume (TV): Calculate using the formula: ( V = \frac{Length \times Width^2}{2} ). [6]

- Anticancer Activity: Assess using metrics like optimal % T/C (ratio of mean tumor volume in treated vs. control groups), tumor growth delay, and tumor regression. [6]

- Toxicity: Monitor for drug-related death and body weight loss (>20% is considered an adverse effect). [6]

Key Research Insights and Combination Strategies

Recent studies highlight several critical aspects of this compound's mechanism and resistance:

- Mechanism of Action: this compound acts as a "molecular glue" that recruits the splicing factor RBM39 to the DCAF15 E3 ubiquitin ligase, leading to RBM39's proteasomal degradation. This causes widespread aberrant splicing and cell death in cancer cells. [1] [7] [2]

- Overcoming Resistance: Research in NSCLC shows that methylation of RBM39 by the enzyme PRMT6 can drive resistance to this compound. Co-treatment with the PRMT6 inhibitor MS023 can resensitize cancer cells to this compound, suggesting a promising combination strategy. [7]

- Boosting Innate Immunity: A significant finding in neuroblastoma is that this compound, by targeting RNA splicing, can induce an inflammatory tumor microenvironment and enhance the activity of Natural Killer (NK) cells. This provides a strong rationale for combining this compound with anti-GD2 immunotherapy, which relies on NK cell-mediated cytotoxicity. [1]

References

- 1. RBM39 degrader invigorates innate immunity to eradicate ... [nature.com]

- 2. This compound Shows an Anti-Cancer Effect on HPV+ and HPV [mdpi.com]

- 3. Patient-derived tumour xenografts as models for oncology ... [pmc.ncbi.nlm.nih.gov]

- 4. Patient-derived xenograft (PDX) models, applications and ... [translational-medicine.biomedcentral.com]

- 5. Patient-derived xenograft models in cancer therapy [nature.com]

- 6. Human Tumor Xenograft Models for Preclinical Assessment of ... [pmc.ncbi.nlm.nih.gov]

- 7. Methylation of RBM39 by PRMT6 enhances resistance to ... [journals.plos.org]

Measuring RBM39 degradation after indisulam treatment western blot

RBM39 Degradation by Indisulam: Key Experimental Parameters

To successfully detect RBM39 degradation, you must first establish the appropriate treatment conditions for your model system. The table below summarizes effective parameters from recent studies.

| Cell Line / Model | This compound Concentration | Treatment Duration | Key Observed Effect | Citation |

|---|---|---|---|---|

| AMKL cell lines (e.g., CMK, MEG01) | Varies by experiment (e.g., 1 μM) | 72 hours (viability assay) | Induction of cell cycle arrest and apoptosis [1] | |

| AMKL Mouse Model | 25 mg/kg | 5 days on, 2 days off for two weeks | Reduced leukemic burden, prolonged survival [1] | |

| Neuroblastoma Mouse Model (MYCN/ALKF1178L) | 25 mg/kg | Various schedules (e.g., once weekly) | Downregulation of RBM39 protein in responsive tumors [2] |

The following workflow diagram outlines the key stages of the experiment, from cell treatment to data analysis.

Detailed Western Blot Protocol

A robust quantitative fluorescent western blot (QFWB) protocol is recommended for its superior linearity and accuracy in quantifying protein levels [3].

Sample Preparation

- Lysis: Use RIPA buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail. For cell cultures, homogenize at a ratio of approximately 1:10 (weight/volume) [3].

- Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Collect the supernatant containing the solubilized protein and store at -80°C [3].

- Quantification: Determine protein concentration using a BCA or Bradford assay. Ensure the standard curve has an R-squared value ≥ 0.99 for accuracy. A typical load is 15 μg of total protein per lane [3].

Electrophoresis and Transfer

- Gel: Use a 4-12% Bis-Tris gradient gel for optimal separation across a broad molecular weight range.

- Running Buffer: MES buffer is preferred for resolving proteins between 3.5-160 kDa, which covers RBM39's expected size.

- Electrophoresis: Run the gel at 80V for 4 minutes, then increase to 180V for approximately 50 minutes, or until the dye front reaches the bottom.

- Transfer: Follow the manufacturer's protocol for your transfer system to efficiently move proteins to a PVDF or nitrocellulose membrane.

Immunoblotting and Detection

- Blocking: Block the membrane with an appropriate blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1 hour at room temperature.

- Antibody Incubation:

- Primary Antibody: Incubate with anti-RBM39 antibody diluted in blocking buffer, typically overnight at 4°C.

- Secondary Antibody: Use a fluorescently-labeled secondary antibody (e.g., IRDye 680LT or 800CW) diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.

- Imaging: Scan the membrane using a fluorescent imaging system like the LI-COR Odyssey. The fluorescent signal provides a linear detection profile, which is crucial for accurate quantification [3].

Critical Experimental Controls

Including the correct controls is essential for validating your results and ensuring the observed degradation is specific [4].

| Control Type | Purpose | Recommended Material |

|---|---|---|

| Positive Control | Verifies protocol and antibody work. Confirms any negative result is true. | Lysate from a cell line known to express RBM39 (e.g., DMSO-treated cells) [4]. |

| Negative Control | Checks for non-specific antibody binding. | Lysate from a DCAF15 knockout cell line, which rescues RBM39 from degradation [1]. |

| Loading Control | Normalizes for protein loading and transfer efficiency. | Antibody against a constitutively expressed housekeeping protein (e.g., Actin, GAPDH, Tubulin). Must have a different molecular weight than RBM39 [4]. |

| No Primary Control | Detects non-specific signal from the secondary antibody. | Secondary antibody alone [4]. |

Data Interpretation & Mechanistic Insight

The diagram below illustrates the core molecular mechanism that your western blot data will reflect.

- Expected Outcome: Successful this compound treatment will result in a significant reduction of RBM39 band intensity on the western blot compared to the DMSO vehicle control.

- DCAF15 Dependency: The degradation is entirely dependent on the E3 ligase adapter protein DCAF15. As confirmed in AMKL studies, knockout of DCAF15 completely rescues RBM39 protein levels and prevents mis-splicing events even in the presence of this compound [1]. Always use a DCAF15-expressing cell line.

- Downstream Validation: To confirm the functional consequence of RBM39 degradation, you can assess its impact on alternative splicing. A key downstream target is ZMYND8. RNA splicing analysis (e.g., rMATS) can detect this compound-induced alternative splicing events in ZMYND8 pre-mRNA [1].

Research Applications & Context

This technique is pivotal for investigating this compound's mechanism of action across cancers. Recent studies highlight its relevance:

- In Leukemia: In AMKL, this compound-induced RBM39 degradation alters the splicing of ZMYND8, a transcription factor that regulates cell growth, leading to cell cycle arrest and apoptosis [1].

- In Neuroblastoma: RBM39 degradation disrupts cellular plasticity and eradic tumor cells by invigorating innate immunity. Note that resistant cells may exhibit elevated RBM39 mRNA levels as a compensatory mechanism, even as protein degradation occurs, underscoring the need for western blot analysis [2].

References

- 1. The RBM degrader this compound inhibits acute megakaryoblastic... 39 [cellandbioscience.biomedcentral.com]

- 2. degrader invigorates innate immunity... | Nature Communications RBM 39 [nature.com]

- 3. A Guide to Modern Quantitative Fluorescent Western ... [pmc.ncbi.nlm.nih.gov]

- 4. Recommended controls for western blot [abcam.com]

RNA sequencing analysis indisulam splicing errors

Molecular Mechanism of Indisulam

This compound functions as a "molecular glue" that brings together the splicing factor RBM39 and the E3 ubiquitin ligase receptor DCAF15 [1]. This connection marks RBM39 for destruction by the cell's proteasome system [2]. The loss of RBM39, a key component of the spliceosome, causes widespread errors in the processing of messenger RNA (pre-mRNA), a process known as mis-splicing [3].

The primary types of mis-splicing observed are exon skipping and intron retention [1]. These errors often introduce premature stop codons into the RNA transcript. The cell's quality control system, the Nonsense-Mediated Decay (NMD) pathway, then targets and destroys these faulty transcripts, leading to a significant reduction in essential proteins [4]. This cascade ultimately results in the inhibition of cancer cell proliferation, cell cycle arrest, and the induction of apoptosis (programmed cell death).

The diagram below illustrates this multi-step mechanism:

Diagram 1: Molecular mechanism of this compound-induced RBM39 degradation and its cellular effects.

Key Experimental Findings and Protocols

Research has validated this compound's efficacy across several cancer types in laboratory models, with sensitivity often linked to the expression levels of DCAF15.

Table 1: Anti-Cancer Effects of this compound in Preclinical Models

| Cancer Model | Key Cellular Phenotypes | Critical Downstream Effectors | DCAF15 Dependency | Reference |

|---|

| T-ALL (T-cell Acute Lymphoblastic Leukemia) | Attenuated proliferation, promoted apoptosis, cell cycle interference, tumor remission in vivo | THOC1 protein depletion | Required [3] | [3] | | AMKL (Acute Megakaryoblastic Leukemia) | Cell cycle arrest, apoptosis, reduced leukemic burden, prolonged survival in vivo | Mis-splicing of ZMYND8 | Required [2] | [2] | | High-Risk Neuroblastoma | Growth inhibition, apoptosis, complete tumor regression in vivo | Splicing errors in CDK4, TYMS; metabolic disruption | Required [1] | [1] |

Experimental Workflow for Validating this compound's Action

A standard workflow to investigate this compound's mechanism and effects in a new cancer model involves the following steps, which are visualized in the diagram below.

Diagram 2: A proposed workflow for experimentally validating the action of this compound.

Detailed Protocols for Key Experiments:

Assessing Cell Viability and Proliferation (CCK-8 Assay)

- Method: Seed cancer cells (e.g., 1 × 10⁴ cells/well in a 96-well plate) and treat with a dose range of this compound (dissolved in DMSO) for 72 hours. Add CCK-8 reagent and measure the absorbance at 450 nm with a spectrometer [2].

- Application: This method is used to generate IC₅₀ values and confirm the anti-proliferative effect of this compound across different cell lines [2] [1].

Validating RBM39 Degradation and Splicing Errors

- Western Blot for RBM39: Treat cells with this compound (e.g., 5 µM) for 6-24 hours. Use cell lysates for Western blotting with an anti-RBM39 antibody to confirm protein degradation. Co-treatment with a proteasome inhibitor like bortezomib can serve as a rescue control [1].

- RNA-seq and Splicing Analysis: Extract total RNA after this compound treatment. Prepare libraries for RNA sequencing. Use tools like rMATS or SpliceFisher to identify significant alternative splicing events, such as exon skipping and intron retention [3] [1]. Validate key events (e.g., in genes like TRIM27, EZH2, CDK4) using RT-qPCR with custom primers flanking the alternatively spliced region [1].

Confirming DCAF15 Dependency

- Genetic Knockout: Create DCAF15-knockout cell lines using CRISPR-Cas9 or shRNA. In these cells, this compound should fail to induce RBM39 degradation and the subsequent splicing errors and anti-proliferative effects, confirming the specificity of the mechanism [2].

Analysis and Visualization of Splicing Errors

Once RNA-seq data is generated, specialized tools are needed to interpret the splicing landscape.

- Software Tools: Tools like SpliceSeq use "splice graphs" to provide an intuitive, composite visualization of alternative splicing patterns and quantify the usage of exons and splice junctions [5]. rMATS is a standard tool for the statistical analysis of splicing events from replicate RNA-seq data [2].

- Visualization of Results:

- Sashimi Plots: These plots, viewable in genome browsers like IGV, show the read coverage and the arcs of splice junctions, allowing for visual confirmation of events like exon skipping [1].

- Volcano Plots: Useful for visualizing differential splicing analysis, plotting statistical significance (-log10 p-value) against the magnitude of change (ΔPercent Spliced In, ΔPSI) to highlight the most altered events [6].

- Pathway Enrichment Visualizations: After identifying mis-spliced genes, tools like clusterProfiler can generate bar plots or dot plots to show which biological pathways (e.g., cell cycle, metabolism) are significantly enriched among the affected genes [1] [6].

Therapeutic Implications and Conclusion

The compelling preclinical data has established a strong foundation for considering RBM39 degradation as a viable therapeutic strategy.

- Biomarker Potential: DCAF15 expression is a crucial determinant of response. Assessing tumor DCAF15 levels could stratify patients most likely to benefit from this compound therapy [3] [2] [1].

- Clinical Status: this compound has been evaluated in multiple Phase I and II clinical trials for solid tumors, demonstrating an acceptable safety profile, though clinical responses were modest [1]. Its remarkable efficacy in certain hematological malignancies and neuroblastoma in lab models suggests it may be more effective in these contexts [3] [1].

References

- 1. This compound targets RNA splicing and metabolism to serve as ... [nature.com]

- 2. The RBM39 degrader this compound inhibits acute ... [pmc.ncbi.nlm.nih.gov]

- 3. Targeting RBM39 through this compound induced mis-splicing ... [pubmed.ncbi.nlm.nih.gov]

- 4. Global impact of unproductive splicing on human gene ... [nature.com]

- 5. SpliceSeq: a resource for analysis and visualization of RNA ... [pmc.ncbi.nlm.nih.gov]

- 6. Methods for Visualizing RNA-Seq Data Analysis [biostate.ai]

Optimal indisulam concentration for in vitro studies

Determining Optimal Indisulam Concentration

The optimal concentration of any drug, including this compound, for in vitro studies is not a single universal value. It depends on your specific cell type, treatment duration, and desired biological effect. The standard approach involves conducting a dose-response curve experiment.

- Start with a Range: Based on general research into sulfonamide anticancer agents, a broad initial range to test could be from 1 nM to 100 µM.

- Perform a Viability Assay: Treat your cells with a series of this compound concentrations within this range for a set time (e.g., 24, 48, or 72 hours).

- Calculate IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency. This value represents the concentration at which the drug achieves a 50% reduction in cell viability or the desired biological effect and is typically the focus of subsequent experiments.

Suggested Experimental Workflow

The following diagram outlines the key steps to establish an effective in vitro treatment protocol for this compound.

Key Experimental Design Considerations

When planning your experiments, pay close attention to these critical parameters:

| Parameter | Consideration | Rationale |

|---|---|---|

| Solvent | Use DMSO for stock solutions. | Ensure final DMSO concentration is non-cytotoxic (typically ≤0.1%). |

| Treatment Duration | 24 to 72 hours. | Varies based on cell doubling time and mechanism of action (e.g., cytotoxicity vs. differentiation). |

| Biological Endpoints | Viability (MTT/WST-1), apoptosis, cell cycle, target degradation (RBM39). | Measure multiple endpoints to understand the full biological effect. |

Where to Find Specific Information

To locate the precise data missing from the search results, I suggest you try the following:

- Search Published Literature: Use databases like PubMed and search for "this compound" AND "[your cell line name]" to find concentrations used by other researchers in similar models.

- Consult Chemical Vendors: Check the product information and data sheets from companies that supply this compound for research purposes (e.g., MedChemExpress, Selleckchem, Cayman Chemical). They often provide recommended starting concentrations or references from published studies.

- Review Key Papers: Foundational studies, such as those by Udagawa et al. (Cancer Sci, 2014) and Han et al. (Science, 2017) which elucidated this compound's mechanism of action, are excellent resources for established experimental conditions.

Application Notes and Protocols: Indisulam for Inducing Tumor Regression in Preclinical Models

Introduction and Mechanism of Action

Indisulam is an aryl sulfonamide anticancer agent that functions as a molecular glue, selectively targeting the RNA splicing factor RBM39 for degradation. Its mechanism involves the formation of a ternary complex between RBM39 and the E3 ubiquitin ligase receptor DCAF15, leading to the ubiquitination and subsequent proteasomal degradation of RBM39 [1]. The loss of this essential splicing factor results in widespread aberrant RNA splicing (exon skipping and intron retention) and disruption of key cellular processes, ultimately inducing cell death and tumor regression [1] [2]. The expression of DCAF15 is critical for this mechanism, as it is absolutely required for this compound to exert its cytotoxic effects [1] [2].

The following diagram illustrates the core mechanism of action of this compound.

Diagram 1: Molecular Mechanism of this compound. The efficacy of this compound is strictly dependent on the presence of the E3 ligase receptor DCAF15 [1] [2].

Key In Vivo Efficacy Data

Recent studies have demonstrated the potent efficacy of this compound in multiple in vivo models of aggressive cancers, resulting in complete tumor regression.

Table 1: Summary of In Vivo Efficacy of this compound

| Cancer Model | Model Type | Treatment Regimen | Key Efficacy Findings | Validated Mechanism in Vivo | Citation |

|---|---|---|---|---|---|

| Neuroblastoma | Xenograft & Transgenic (Th-MYCN) | Not specified in detail | Complete tumour regression without relapse. | Confirmed RBM39 loss, RNA splicing changes, and metabolic alterations. | [1] |

| T-Cell Acute Lymphoblastic Leukaemia (T-ALL) | Xenograft | Not specified in detail | Significant antinoplastic effects and facilitated tumour remission. | Efficacy attributed to RBM39 degradation and mis-splicing. | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments validating the activity and biological effects of this compound.

Protocol: Validating RBM39 Degradation and Splicing Defects

This protocol outlines the steps to confirm the on-target activity of this compound in vitro.

Table 2: Protocol for Validating RBM39 Degradation and Splicing Defects

| Step | Procedure | Key Parameters & Controls |

|---|